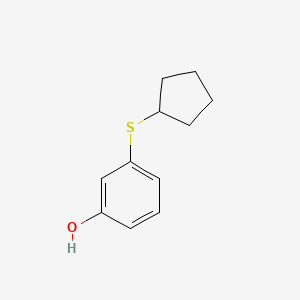
3-(Cyclopentylsulfanyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopentylsulfanyl)phenol is an organic compound with the molecular formula C11H14OS It consists of a phenol group substituted at the third position with a cyclopentylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with cyclopentylthiol. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydride or potassium carbonate to deprotonate the thiol and facilitate the substitution reaction.
Another method involves the use of arylboronic acids, which can be transformed into substituted phenols via ipso-hydroxylation. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions, providing good yields without the need for chromatographic purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
3-(Cyclopentylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium nitrosodisulfonate (Fremy’s salt) or hydrogen peroxide.
Electrophilic Aromatic Substitution: The phenol group is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Nucleophilic Substitution: The cyclopentylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate, hydrogen peroxide.
Electrophilic Aromatic Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid, aluminum chloride.
Nucleophilic Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated derivatives of this compound.
Nucleophilic Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
3-(Cyclopentylsulfanyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-(Cyclopentylsulfanyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals. Additionally, the compound may interact with cellular signaling pathways and gene expression, modulating biological processes such as inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Thiophenol: Contains a thiol group attached to a benzene ring.
Cyclopentylphenol: Contains a cyclopentyl group attached to a phenol.
Uniqueness
3-(Cyclopentylsulfanyl)phenol is unique due to the presence of both a cyclopentylsulfanyl group and a phenol group. This combination imparts distinct chemical and physical properties, such as increased reactivity towards electrophilic aromatic substitution and potential biological activities. The cyclopentylsulfanyl group also enhances the compound’s lipophilicity, which may influence its solubility and interaction with biological membranes .
属性
IUPAC Name |
3-cyclopentylsulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIXWBLQDIGJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=CC=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














